molecular formula C12H15N3O2 B8641785 3-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine

3-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B8641785
M. Wt: 233.27 g/mol
InChI Key: DCDIARHGQXJUCG-UHFFFAOYSA-N
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Patent
US08742106B2

Procedure details

A solution of 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile (1.4 g, 6.82 mmol) and methyl hydrazine (0.54 ml, 10.23 mmol) in methanol (5 ml) was irradiated using a microwave at 160° C. for 0.25 h. The solution was evaporated under reduced pressure and the resulting crude product was purified by column chromatography (eluent 10% MeOH in CH2Cl2) to yield 1.3 g (82%) of the title compound. [1H-NMR (DMSO-d6, 360 MHz) δ 6.82 (d, 2H), 6.38 (t, 1H), 5.69 (2, 1H), 5.25 (s, 2H), 3.77 (s, 6H), 3.58 (s, 3H); UPLC-MS RtJ=0.69 min; [M+H]+=234.1]
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=O)[CH2:12][C:13]#[N:14])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[CH3:16][NH:17][NH2:18]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:12]=[C:13]([NH2:14])[N:17]([CH3:16])[N:18]=2)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C(CC#N)=O
Name
methyl hydrazine
Quantity
0.54 mL
Type
reactant
Smiles
CNN
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 160° C.
CUSTOM
Type
CUSTOM
Details
for 0.25 h
Duration
0.25 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by column chromatography (eluent 10% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C=1C=C(N(N1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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